molecular formula C10H7NNa2O6S2 B8802689 Sodium4-aminonaphthalene-1,5-disulfonate CAS No. 83732-82-5

Sodium4-aminonaphthalene-1,5-disulfonate

Cat. No.: B8802689
CAS No.: 83732-82-5
M. Wt: 347.3 g/mol
InChI Key: QJEOKSBCNIUFDS-UHFFFAOYSA-L
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Description

Sodium 4-aminonaphthalene-1,5-disulfonate (CAS No. 117-55-5) is a sulfonated aromatic compound with the molecular formula C₁₀H₉NO₆S₂ and a molecular weight of 303.31 g/mol . It features an amino group at the 4-position and sulfonate groups at the 1- and 5-positions of the naphthalene ring. This structural arrangement confers unique physicochemical properties, making it valuable in industrial synthesis (e.g., as a precursor to Chicago acid) and pharmaceutical applications (e.g., in salt forms for drug formulations) .

Properties

CAS No.

83732-82-5

Molecular Formula

C10H7NNa2O6S2

Molecular Weight

347.3 g/mol

IUPAC Name

disodium;4-aminonaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

QJEOKSBCNIUFDS-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with 1-nitronaphthalene undergoing simultaneous reduction and sulfonation in the presence of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). The nitro group (-NO₂) is reduced to an amino group (-NH₂), while sulfonic acid groups (-SO₃H) are introduced at the 1- and 5-positions of the naphthalene ring. The overall reaction can be conceptualized as:

1-Nitronaphthalene+2NaHSO34-Amino-1,5-naphthalenedisulfonic Acid+Byproducts\text{1-Nitronaphthalene} + 2\text{NaHSO}_3 \rightarrow \text{4-Amino-1,5-naphthalenedisulfonic Acid} + \text{Byproducts}

Subsequent neutralization with sodium carbonate (Na₂CO₃) converts the sulfonic acid groups to sodium sulfonate salts.

Optimized Process Parameters

Key parameters from the patent include:

ParameterOptimal RangePurpose
Temperature108–114°CEnsures complete reduction-sulfonation
Reaction Time6–9 hoursBalances conversion and energy use
Solvent SystemNMP/Ethylene GlycolEnhances reagent solubility
NaHSO₃:Substrate Ratio2.1:1 to 2.7:1 (w/w)Minimizes excess reagent waste
pH During Acidification1–2Precipitates intermediate effectively

Reduction-Sulfonation

  • Combine 1-nitronaphthalene (60 g), water (180 mL), and a solvent mixture (N-methyl-2-pyrrolidone [NMP] and ethylene glycol, 180 mL total).

  • Add sodium metabisulfite in 3–6 batches (total 126–162 g) at 30–60 minute intervals.

  • Reflux at 108–114°C for 6–9 hours under inert atmosphere.

Cooling and Desalting

  • Cool reaction mixture to 0–10°C to precipitate inorganic salts (primarily Na₂SO₄).

  • Filter under suction, retaining the filtrate (Filtrate 1).

Acidification

  • Adjust Filtrate 1 to pH 1–2 using 98% H₂SO₄.

  • Heat to 50–60°C and filter to obtain Filter Cake 2 (crude 4-amino-1,5-naphthalenedisulfonic acid).

Neutralization

  • Dissolve Filter Cake 2 in deionized water (80–400 g).

  • Neutralize with Na₂CO₃ to pH 7–8 at 20–50°C.

Crystallization

  • Concentrate solution under reduced pressure.

  • Cool to 10°C for crystallization.

  • Isolate product via vacuum filtration, achieving 99.1–99.4% purity.

Sulfonation of 4-Aminonaphthalene

An alternative route involves direct sulfonation of 4-aminonaphthalene, though this method is less common due to challenges in controlling sulfonation position selectivity.

Reaction Conditions

ParameterValue
Sulfonating AgentOleum (20–30% SO₃)
Temperature150–160°C
Time8–12 hours

Limitations

  • Produces regioisomeric mixtures requiring complex purification.

  • Lower overall yields (68–72%) compared to reduction-sulfonation method.

  • Generates corrosive waste streams from excess oleum.

Comparative Analysis of Methods

MetricReduction-SulfonationDirect Sulfonation
Yield82–85%68–72%
Purity≥99.1%90–93%
Reaction Steps53
Wastewater Volume (L/kg)12–1525–30
Energy Consumption (kWh/kg)8.214.7

The reduction-sulfonation method demonstrates superior atom economy (76.4% vs. 63.8%) and reduced environmental impact, making it the industrially preferred route.

Critical Process Considerations

Solvent Selection

The patent specifies using mixed solvents (NMP + ethylene glycol) to:

  • Improve 1-nitronaphthalene solubility (up to 320 g/L vs. 48 g/L in water alone)

  • Reduce reaction viscosity by 40–60%

  • Enhance heat transfer efficiency

Batch vs. Continuous Addition

Adding sodium metabisulfite in 3–6 batches:

  • Maintains reaction temperature within ±1.5°C

  • Prevents local overheating (common cause of tar formation)

  • Improves yield by 11–14% compared to single-batch addition

Recycling of Filtrate 2

The process recycles Filtrate 2 (from acidification step) as reaction solvent for subsequent batches:

  • Reduces fresh solvent demand by 35–40%

  • Decreases wastewater generation by 28 kg per 100 kg product

Scalability and Industrial Adaptation

A pilot-scale trial (100 kg batch) demonstrated:

  • Consistent yield (83.7 ± 1.2%) across 10 batches

  • Purity maintained at 99.2–99.5% without column chromatography

  • Total production cost reduced to $18.40/kg vs. $27.80/kg for traditional methods

Chemical Reactions Analysis

Types of Reactions

Sodium4-aminonaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Sulfonate esters.

Scientific Research Applications

Sodium4-aminonaphthalene-1,5-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium4-aminonaphthalene-1,5-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups enable the compound to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Supramolecular Chemistry

Several naphthalene-1,5-disulfonate salts with substituted ammonium cations have been studied for their supramolecular interactions:

Compound Name Molecular Formula Key Structural Features Supramolecular Interactions Reference
Bis(3-methyl-anilinium) naphthalene-1,5-disulfonate 2C₇H₁₀N⁺·C₁₀H₆O₆S₂²⁻ 3-Methyl-anilinium cations; centrosymmetric anion N–H⋯O hydrogen bonds form supramolecular layers parallel to the ac plane
Bis(2-hydroxyethanaminium) naphthalene-1,5-disulfonate 2C₂H₈NO⁺·C₁₀H₆O₆S₂²⁻ Ethanolaminium cations; steric hindrance from sulfonates O–H⋯O and N–H⋯O hydrogen bonds; no π–π stacking due to sulfonate steric effects
Bis(butan-1-aminium) naphthalene-1,5-disulfonate 2C₄H₁₂N⁺·C₁₀H₆O₆S₂²⁻ Butan-1-aminium cations; inversion center at anion N–H⋯O hydrogen bonds create centrosymmetric R₄⁴(12) dimers
Bis(2,6-diamino-4-chloropyrimidin-1-ium) naphthalene-1,5-disulfonate 2C₄H₆ClN₄⁺·C₁₀H₆O₆S₂²⁻ Chloropyrimidinium cations; halogen substituents N–H⋯O hydrogen bonds, Cl⋯Cl halogen bonds (3.35 Å), and π–π interactions

Key Insights :

  • Substituents on the cation (e.g., methyl, hydroxyethyl, or chloropyrimidine groups) dictate hydrogen-bonding patterns and crystal packing .
  • Steric hindrance from sulfonates often prevents π–π stacking, except in cases with electron-deficient aromatic systems (e.g., halogenated cations) .

Pharmaceutical and Industrial Derivatives

Thiamine Naphthalene-1,5-Disulfonate
  • Molecular Formula : C₁₂H₁₇N₄OS·C₁₀H₇O₆S₂ (MW = 515.51 g/mol) .
  • Properties : Used as a food additive (vitamin B1 derivative) with enhanced stability compared to thiamine hydrochloride .
Beclotiamine Naphthalene-1,5-Disulfonate
  • Molecular Formula : C₂₂H₂₄Cl₂N₄O₆S₃ (MW = 607.55 g/mol) .
  • Application : A veterinary coccidiostat with a higher molecular weight and lower solubility compared to the sodium salt .
8-Amino-1,5-Naphthalenedisulfonic Acid Monosodium Salt
  • Molecular Formula : C₁₀H₈NNaO₆S₂ (MW = 325.29 g/mol) .
  • Structural Difference: Amino group at the 8-position (vs. 4-position in the sodium salt), altering electronic properties and reactivity .

Physicochemical Properties

Property Sodium 4-Amino-1,5-NDS Thiamine 1,5-NDS 8-Amino-1,5-NDS Monosodium Salt Bis(3-methyl-anilinium) 1,5-NDS
Molecular Weight (g/mol) 303.31 515.51 325.29 522.56
Solubility in Water High (inferred) 0.06 g/100 mL Moderate Low (organic cations)
Key Applications Industrial synthesis Food additive Chemical reagent Supramolecular materials
Stability Stable at room temperature Heat-sensitive Stable Stable in crystalline form

Functional Differences

  • Sodium 4-Amino-1,5-NDS: Preferred in aqueous reactions due to high solubility; used as a synthetic intermediate .
  • Cationic Salts (e.g., Bis(3-methyl-anilinium)) : Tailored for crystal engineering applications, leveraging hydrogen-bonding networks .
  • Halogenated Derivatives (e.g., Bis(2,6-diamino-4-chloropyrimidin-1-ium)): Exhibit halogen bonding, enhancing structural stability in pharmaceuticals .

Q & A

Q. What are the standard methods for synthesizing Sodium 4-aminonaphthalene-1,5-disulfonate, and how is its purity validated?

Sodium 4-aminonaphthalene-1,5-disulfonate is typically synthesized via sulfonation of naphthalene derivatives followed by amination. A common approach involves reacting naphthalene with sulfonating agents (e.g., SO₃) under controlled temperature and pressure, followed by neutralization with sodium hydroxide . Purity validation employs techniques like reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases) and elemental analysis . X-ray crystallography is also used to confirm structural integrity, as demonstrated in related naphthalene disulfonate salts .

Q. How is the structural conformation of Sodium 4-aminonaphthalene-1,5-disulfonate determined in crystalline states?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in bis(3-aminopropan-1-aminium) naphthalene-1,5-disulfonate dihydrate, SCXRD revealed a centrosymmetric anion with elongated S–O bonds participating in hydrogen-bonded networks (N–H···O and O–H···O interactions). Refinement parameters (e.g., R-factor < 0.05) and software like SHELXL ensure accuracy .

Q. Which analytical techniques are most effective for quantifying Sodium 4-aminonaphthalene-1,5-disulfonate in complex matrices?

Capillary electrophoresis (CE) with LiOH/NaOH-based background electrolytes and UV detection is effective due to the compound’s strong UV absorption and high solubility. HPLC with ion-pairing agents (e.g., sodium pentane-1,5-disulfonate) enhances separation efficiency for sulfonated analytes . Mass spectrometry (MS) coupled with CE or HPLC provides additional specificity for trace analysis .

Advanced Research Questions

Q. How do anion-π interactions influence the self-assembly of Sodium 4-aminonaphthalene-1,5-disulfonate with macrocyclic receptors?

Studies on naphthalene-1,5-disulfonate and bismacrocyclic hosts revealed that anion-π interactions drive oligomerization. Techniques like ¹H NMR titrations, diffusion-ordered spectroscopy (DOSY), and dynamic light scattering (DLS) showed concentration-dependent aggregation. The sulfonate groups’ charge density and naphthalene’s π-system enable stable host-guest complexes, critical for designing functional supramaterials .

Q. What methodological optimizations are required for high-throughput HPLC analysis of Sodium 4-aminonaphthalene-1,5-disulfonate derivatives?

Key parameters include:

  • Mobile phase : Acetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility) to enhance peak symmetry .
  • Column selection : Sub-3 µm particle columns (e.g., Newcrom R1) for rapid UPLC separations .
  • Temperature control : Elevated temperatures (30–40°C) reduce viscosity and improve resolution.
  • Internal standards : Naphthalene-1,5-disulfonate itself can serve as an internal standard in CE due to its stable electrophoretic mobility at high pH .

Q. Why is Sodium 4-aminonaphthalene-1,5-disulfonate a suitable internal standard in electrophoretic separations of polyoxometalates?

Its fully deprotonated state at pH > 12 ensures consistent mobility, while its UV activity and non-reactivity with analytes like HₓNb₆O₁₉^(x−8) make it ideal for normalization. The sulfonate groups’ charge prevents co-migration with most anions, ensuring baseline separation .

Q. How do hydrogen-bonding networks in Sodium 4-aminonaphthalene-1,5-disulfonate salts affect their stability in aqueous environments?

Crystal structures of salts like bis(butan-1-aminium) naphthalene-1,5-disulfonate show R₄⁴(12) hydrogen-bonded dimers, where N–H···O interactions between sulfonate O atoms and ammonium groups create 3D networks. These networks enhance thermal stability and solubility, critical for applications in ion-exchange materials .

Q. What challenges arise in synthesizing Sodium 4-aminonaphthalene-1,5-disulfonate with high regioselectivity, and how are they addressed?

Competing sulfonation at alternative naphthalene positions (e.g., 1,3 or 2,6) is a major issue. Strategies include:

  • Temperature modulation : Lower temperatures (0–10°C) favor 1,5-disulfonation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve regiocontrol.
  • Post-synthetic purification : Ion-exchange chromatography removes byproducts .

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